1-tert-butyl-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 863447-61-4
Cat. No.: VC4150092
Molecular Formula: C19H21N5O2
Molecular Weight: 351.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863447-61-4 |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.41 |
| IUPAC Name | 1-tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H21N5O2/c1-19(2,3)24-17-14(10-21-24)18(26)22(12-20-17)11-16(25)23-9-8-13-6-4-5-7-15(13)23/h4-7,10,12H,8-9,11H2,1-3H3 |
| Standard InChI Key | WAUPONHQWMOTRG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C43 |
Introduction
Pyrazolopyrimidines
Pyrazolopyrimidines are a class of N-heterocyclic compounds known for their versatility in medicinal chemistry. They have been studied extensively for their anticancer, psychopharmacological, and enzymatic inhibitory activities . The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is a privileged structure in drug discovery due to its synthetic versatility and ability to be modified at various positions .
Synthesis and Functionalization
The synthesis of pyrazolopyrimidines typically involves the construction of the pyrimidine ring through reactions between aminopyrazoles and various electrophilic compounds like β-dicarbonyls or β-enaminones . This process allows for the creation of diverse derivatives with tailored properties.
Biological Activities
Pyrazolopyrimidines have shown promise in various biological applications, including anticancer and psychopharmacological effects. Their ability to inhibit specific enzymes makes them valuable candidates for drug development .
Indoles
Indoles are another important class of heterocyclic compounds, known for their presence in numerous biologically active molecules. They are often used as building blocks in the synthesis of complex pharmaceuticals.
Biological Significance
Indoles are found in many natural products and pharmaceuticals, contributing to their biological activities. They are involved in neurotransmitter systems and have been explored for their potential in treating various diseases.
Hypothetical Biological Activities
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Anticancer Potential: The presence of the pyrazolopyrimidine core suggests potential anticancer activity, as seen in similar compounds .
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Neurological Effects: The indole component might contribute to neurological or psychopharmacological effects, given the role of indoles in neurotransmitter systems.
Chemical Synthesis
The synthesis of this compound would likely involve a multi-step process, combining indole and pyrazolopyrimidine precursors. This could involve reactions such as nucleophilic substitutions or condensations to form the desired structure.
Data Tables
Given the lack of specific data on this compound, the following table provides general information on related compounds:
This table highlights the diversity of compounds related to indoles and pyrazolopyrimidines, emphasizing the potential for structural modification and biological activity.
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